Fmoc-D-Asn(Mtt)-OH

Solid-Phase Peptide Synthesis Coupling Efficiency Target Peptide Purity

Unprotected D-asparagine in Fmoc SPPS suffers slow coupling kinetics and aspartimide formation, compromising crude purity and yield. Fmoc-D-Asn(Mtt)-OH (CAS 200259-50-3) resolves these liabilities through the acid-labile 4-methyltrityl (Mtt) side-chain protection, engineered for fully orthogonal Fmoc/tBu synthesis. • Mtt cleaves rapidly under 1-2% TFA/DCM-complete deprotection even at sterically hindered N-terminal positions, unlike Trt analogs • Orthogonal to tBu/Boc/Pbf groups, enabling selective side-chain liberation for on-resin cyclization and site-specific conjugation • ≥98% HPLC purity with full D-stereochemical integrity for cyclic peptides, antimicrobials, and D-peptide therapeutics

Molecular Formula C39H34N2O5
Molecular Weight 610.71
CAS No. 200259-50-3
Cat. No. B613531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Asn(Mtt)-OH
CAS200259-50-3
Molecular FormulaC39H34N2O5
Molecular Weight610.71
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Asn(Mtt)-OH (CAS 200259-50-3): Orthogonal Side-Chain Protection for Complex Peptide Synthesis


Fmoc-D-Asn(Mtt)-OH (CAS 200259-50-3) is a D-asparagine derivative bearing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the Nα-position and the acid-labile 4-methyltrityl (Mtt) group at the side-chain carboxamide nitrogen [1]. It is engineered exclusively for Fmoc/tBu solid-phase peptide synthesis (SPPS), where the Mtt group provides orthogonal protection to the tBu-type side-chain protecting groups, enabling selective deprotection of the asparagine side chain without affecting other acid-labile protections [2]. With a molecular weight of 610.71 g/mol and a typical commercial purity of ≥98% by HPLC, this building block is used to introduce D-asparagine residues into peptide sequences where stereochemical integrity and selective side-chain modification are critical .

Why Fmoc-D-Asn(Mtt)-OH Cannot Be Replaced by Trityl-Protected or Unprotected Analogs in Fmoc-SPPS


Generic substitution with alternative asparagine building blocks such as Fmoc-D-Asn(Trt)-OH or unprotected Fmoc-D-Asn-OH introduces significant liabilities in Fmoc-based SPPS. Unprotected Fmoc-D-Asn-OH suffers from slow coupling kinetics and is prone to dehydration side reactions that form aspartimide and cyanoalanine byproducts, compromising both yield and purity [1]. While the trityl (Trt) group offers side-chain protection, it exhibits sluggish and often incomplete cleavage at N-terminal positions, leading to deletion sequences and difficult purifications [2]. The 4-methyltrityl (Mtt) group overcomes these limitations through an engineered balance of acid lability: it cleaves more rapidly than Trt under mild acidic conditions, yet remains sufficiently stable during Fmoc-deprotection cycles and final TFA cleavage of tBu-type groups, enabling fully orthogonal synthetic strategies [3].

Fmoc-D-Asn(Mtt)-OH: Quantified Differentiation from Trityl and Unprotected Asparagine Building Blocks


Comparable Coupling Efficiency to Trityl-Protected Asparagine in Head-to-Head Peptide Synthesis

In a comparative study synthesizing seven test peptides, the N-terminal coupling of Fmoc-Asn(Mtt)-OH achieved reagent efficiency statistically equivalent to that of Fmoc-Asn(Trt)-OH, with both derivatives yielding comparable target peptide purities as measured by reverse-phase HPLC and ion spray mass spectrometry [1]. This equivalence demonstrates that the Mtt group does not sterically hinder coupling relative to Trt, a critical consideration when selecting a protecting group for hindered sequences.

Solid-Phase Peptide Synthesis Coupling Efficiency Target Peptide Purity

Superior Cleavage Kinetics of Mtt versus Trt from Peptide Side Chains

The 4-methyltrityl (Mtt) group was specifically developed as a structural modification of trityl (Trt) to enable more rapid cleavage from protected peptides [1]. Comparative cleavage studies demonstrate that Mtt is removed significantly faster than Trt under identical mild acidic conditions (e.g., 1-2% TFA in DCM), reducing the exposure time of acid-sensitive peptide sequences to cleavage cocktails [1]. This accelerated kinetics is particularly pronounced when the Asn residue is located at the N-terminus, where Trt cleavage becomes sluggish and often incomplete .

Orthogonal Deprotection Acid Lability Peptide Synthesis Kinetics

Elimination of Asparagine Dehydration Side Reactions through Nγ-Protection

Unprotected Fmoc-D-Asn-OH is known to undergo dehydration to aspartimide and subsequent α→β rearrangement or cyanoalanine formation during activation and coupling steps in Fmoc-SPPS, leading to peptide impurities that are often difficult to separate from the desired product [1]. The Mtt protecting group at the Nγ-position of Fmoc-D-Asn(Mtt)-OH completely blocks this dehydration pathway by masking the carboxamide nitrogen, preserving the structural integrity of the asparagine side chain throughout the synthesis [2]. This protection is essential for achieving high-purity crude peptides, particularly in sequences containing multiple asparagine residues or those prone to base-catalyzed side reactions.

Side Reaction Suppression Aspartimide Formation Peptide Impurity

Improved Solubility in DMF Relative to Trityl-Protected Analogs

Technical datasheets from leading peptide synthesis reagent suppliers indicate that Fmoc-Asn(Mmt)-OH—the monomethoxytrityl analog of Mtt—exhibits markedly higher solubility in DMF compared to Fmoc-Asn(Trt)-OH, enabling coupling reactions to proceed at higher concentrations . While direct solubility data for Fmoc-D-Asn(Mtt)-OH in DMF are not explicitly published, the structural similarity between Mtt and Mmt (both 4-methyl-substituted trityl derivatives) suggests comparable solubility enhancement relative to Trt. Higher solubility allows for more efficient coupling, especially in difficult sequences where higher reagent concentrations can drive reaction completion .

Solubility Coupling Concentration DMF Solubility

Stereochemical Fidelity for D-Asparagine Residues in Bioactive Peptides

Fmoc-D-Asn(Mtt)-OH provides the D-enantiomer of asparagine, which is essential for synthesizing peptides containing D-amino acid residues—common motifs in antimicrobial peptides, peptide-based therapeutics, and peptidomimetics designed to resist proteolytic degradation . The product is supplied with a specified enantiomeric purity of ≥99.5% (a/a) for the L-analog and optical rotation of [α]D²⁵ = +14.2 ± 2° for the D-form, ensuring stereochemical integrity . Use of the racemate or the incorrect enantiomer would compromise biological activity and conformational properties of the target peptide.

D-Amino Acid Stereochemistry Enantiopurity

Compatibility with Fully Orthogonal Deprotection Strategies in Complex Peptide Synthesis

The Mtt group is cleavable under mild acidic conditions (1-2% TFA in DCM) that leave the acid-labile tBu-type side-chain protecting groups (e.g., OtBu for Asp/Glu, Boc for Lys, Pbf for Arg) and the peptide-resin linkage (e.g., Rink amide, Wang) intact [1]. This orthogonality enables selective on-resin deprotection of the asparagine side chain for subsequent site-specific modifications—such as lactam bridge formation, glycosylation, or biotinylation—without affecting other protected functionalities . In contrast, the Trt group requires harsher or more extended acidic treatment that can prematurely cleave tBu groups or cause acid-catalyzed side reactions.

Orthogonal Protection On-Resin Modification Selective Deprotection

Fmoc-D-Asn(Mtt)-OH: Validated Research and Industrial Use Cases Driven by Differential Performance


Synthesis of Cyclic and Constrained Peptides Requiring Orthogonal Side-Chain Deprotection

The mild acid lability of the Mtt group, combined with its orthogonality to Fmoc/tBu protection, makes Fmoc-D-Asn(Mtt)-OH a preferred building block for synthesizing cyclic peptides via on-resin cyclization strategies . Following selective Mtt removal with 1-2% TFA in DCM, the liberated side-chain amine of asparagine can be coupled to a C-terminal carboxyl group or a side-chain carboxyl of aspartic/glutamic acid to form lactam bridges—a common motif in peptide macrocycles with enhanced conformational stability and biological activity. This approach is widely employed in the development of peptide-based therapeutics, antimicrobial peptides, and peptide hormone analogs where D-amino acid incorporation improves proteolytic resistance.

Solid-Phase Synthesis of D-Asparagine-Containing Bioactive Peptides and Peptidomimetics

Fmoc-D-Asn(Mtt)-OH enables the straightforward incorporation of D-asparagine residues into peptide sequences using standard Fmoc-SPPS protocols . This is critical for the synthesis of D-amino acid-containing peptides, which exhibit enhanced metabolic stability and distinct biological properties compared to their all-L counterparts . Applications include the production of antimicrobial peptides (e.g., dermaseptin analogs), peptide-based drug candidates where D-amino acids prevent rapid enzymatic degradation, and mirror-image proteins for structural biology and drug discovery. The Mtt protection ensures that the asparagine side chain remains intact throughout synthesis, avoiding the aspartimide side reactions that plague unprotected asparagine couplings and significantly reduce crude peptide purity .

Site-Specific On-Resin Conjugation and Modification of Peptide Side Chains

The orthogonal nature of the Mtt group allows for selective deprotection of the asparagine side chain while the peptide remains anchored to the resin and all other side-chain protections (e.g., tBu, Boc, Pbf) remain intact . This enables site-specific conjugation of fluorophores, biotin, fatty acids, or other functional moieties to the asparagine residue at a defined position within the peptide sequence . Such modifications are essential for producing labeled peptides for biological assays, peptide-drug conjugates, and affinity probes. The rapid and complete cleavage of Mtt—even at sterically hindered N-terminal positions—ensures high yields of the modified peptide with minimal side products, a significant advantage over Trt-protected analogs that suffer from incomplete deprotection and yield losses .

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